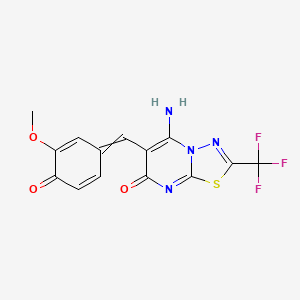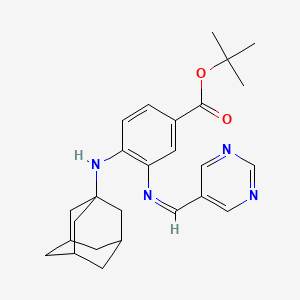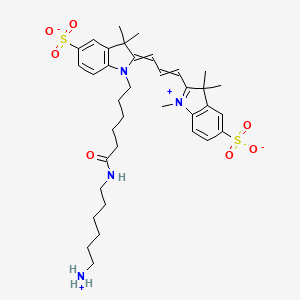
Sulfo-Cyanine3 amine
Descripción general
Descripción
Sulfo-Cyanine3 amine is a water-soluble dye with an amino group . It is useful for conjugation with electrophiles and for enzymatic transamination labeling . It is a sulfonated analog of Cy3®, which is compatible with various fluorescence measuring equipment . The dye is highly photostable and easily detectable by the naked eye .
Synthesis Analysis
In a study, different modified dUTPs, including sulfo-cyanine3-dUTP, were utilized to investigate whether the properties of the fluorophore used for modification affected the reaction yield and effectiveness of incorporation of nucleotide analogs by phi29 DNA polymerase . Among the modified dUTPs, sulfo-cyanine3-dUTP demonstrated the highest incorporation effectiveness, equal to 4–9 labels per 1000 nucleotides .Molecular Structure Analysis
The molecular weight of Sulfo-Cyanine3 amine is 714.94 . Its molecular formula is C36H50N4O7S2 . The structure of Sulfo-Cyanine3 amine includes an amino group that is useful for the conjugation with electrophiles and for enzymatic transamination labeling .Chemical Reactions Analysis
The amine functionality of Sulfo-Cy3 amine can react with carboxyl groups to form covalent bonds . It can bind to biological molecules such as proteins and antibodies to track their location and dynamic changes in biological samples .Physical And Chemical Properties Analysis
Sulfo-Cyanine3 amine appears as a dark red solid . It is well soluble in water (0.49 M = 350 g/L), alcohols, DMSO, DMF . It has an excitation/absorption maximum at 548 nm and an emission maximum at 563 nm . Its fluorescence quantum yield is 0.1 .Aplicaciones Científicas De Investigación
1. Copper-Catalyzed N-Cyanation
Sulfo-Cyanine3 amine can be involved in copper-catalyzed N-cyanation processes. For example, Teng et al. (2015) demonstrated the copper-catalyzed N-cyanation of sulfoximines using AIBN as a cyanide source. This process is noted for its simplicity and environmental benignity, highlighting its utility in constructing N-CN bonds (Fan Teng, Jin‐Tao Yu, Zhou Zhou, Haoke Chu, Jiang Cheng, 2015).
2. Strecker Reaction in Synthesis
In the context of organic synthesis, Sulfo-Cyanine3 amine can play a role in the Strecker reaction. Dekamin and Mokhtari (2012) found that MCM-41 anchored sulfonic acid is an efficient catalyst for the Strecker reaction of aldehydes or ketones and diverse amines using trimethylsilyl cyanide. This reaction is crucial for synthesizing α-amino nitriles under mild conditions (M. Dekamin, Z. Mokhtari, 2012).
3. N-Sulfonylimidates Synthesis
The synthesis of N-sulfonylimidates, a critical intermediate in organic chemistry, can involve Sulfo-Cyanine3 amine. Yoo et al. (2006) demonstrated an efficient preparation of N-sulfonylimidates through a three-component coupling of terminal alkynes, sulfonyl azides, and alcohols using a copper catalyst and an amine base. This method is characterized by mild conditions and high selectivity (Eun Jeong Yoo, Imhyuck Bae, Seung Hwan Cho, Hoon Han, Sukbok Chang, 2006).
4. Fluorophenyl-Amine Reaction in Polymer Electrolytes
In polymer chemistry, activated fluorophenyl-amine reactions, which could involve Sulfo-Cyanine3 amine, are used to synthesize guanidinium-functionalized polymer electrolytes. Kim et al. (2011) synthesized these electrolytes via activated fluorophnyl-amine reaction, leading to the direct connection of guanidinium into stable phenyl rings (D. Kim, A. Labouriau, M. Guiver, Y. Kim, 2011).
5. Modulation of Amine Basicity
Research by Martin et al. (2007) indicates that Sulfo-Cyanine3 amine could be involved in studies related to the modulation of amine basicity, particularly in medicinal chemistry. They investigated the effects of a sulfone group on the basicity of nearby basic functional groups (Rainer E. Martin, Baptiste Plancq, Olivier Gavelle, Björn Wagner, H. Fischer, Stefanie Bendels, K. Müller, 2007).
6. Radiolabelling and Water Solubility of Biomolecules
In radiopharmaceutical chemistry, a novel [(18)F]-fluorinated prosthetic group based on sultone radiochemistry has been used for the labelling of amine-containing compounds. Priem et al. (2013) described its application in the radiofluorination of fragile and hydrophobic biomolecules, demonstrating its potential in PET/NIRF imaging probes (Thomas Priem, Cédric Bouteiller, D. Camporese, X. Brune, J. Hardouin, A. Romieu, P. Renard, 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N4O7S2/c1-35(2)28-24-26(48(42,43)44)17-19-30(28)39(5)32(35)14-13-15-33-36(3,4)29-25-27(49(45,46)47)18-20-31(29)40(33)23-12-8-9-16-34(41)38-22-11-7-6-10-21-37/h13-15,17-20,24-25H,6-12,16,21-23,37H2,1-5H3,(H2-,38,41,42,43,44,45,46,47) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOZJQQPUBRDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfo-Cyanine3 amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine](/img/structure/B610973.png)

![3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B610975.png)

![N-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)-9-(1-methyl-1H-pyrazol-4-yl)-2-morpholino-9H-purin-6-amine](/img/structure/B610978.png)
![1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea](/img/structure/B610979.png)
![Ethyl 2-{[5-(methylsulfanyl)thiophen-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B610980.png)
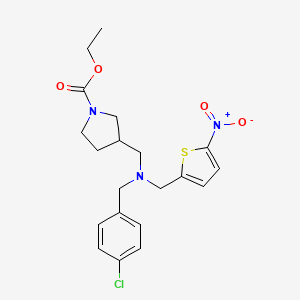
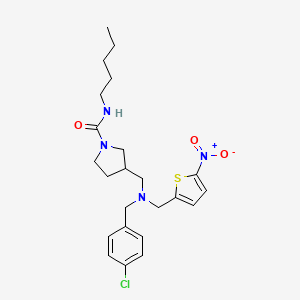
![N-(2,2-Diphenylethyl)-2-(imidazo[1,2-A]pyridin-6-YL)quinazolin-4-amine](/img/structure/B610989.png)
![2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine](/img/structure/B610991.png)
